molecular formula C17H23N10O4P B13844372 [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester CAS No. 1878175-77-9

[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester

Cat. No.: B13844372
CAS No.: 1878175-77-9
M. Wt: 462.4 g/mol
InChI Key: CXPWEMMTYARWDW-GHMZBOCLSA-N
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Description

[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes purine derivatives and phosphonic acid esters. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The process often begins with the synthesis of the purine derivatives, followed by their functionalization to introduce the phosphonic acid ester groups. Common reagents used in these reactions include phosphonic acid, purine bases, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required standards for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced phosphonic acid esters. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester: has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials and chemical processes, owing to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester: can be compared with other similar compounds, such as:

    Adenosine Triphosphate (ATP): Both compounds contain purine derivatives, but ATP has phosphate groups instead of phosphonic acid esters.

    Nucleoside Phosphonates: These compounds share the phosphonic acid ester group but differ in their purine base and overall structure.

    Phosphonate Esters: These compounds have similar functional groups but lack the purine base, making them less specific in their biological interactions.

The uniqueness of This compound lies in its combination of purine derivatives and phosphonic acid esters, which confer distinct chemical and biological properties.

Properties

CAS No.

1878175-77-9

Molecular Formula

C17H23N10O4P

Molecular Weight

462.4 g/mol

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid

InChI

InChI=1S/C17H23N10O4P/c1-10(3-26-7-24-12-14(18)20-5-22-16(12)26)30-9-32(28,29)31-11(2)4-27-8-25-13-15(19)21-6-23-17(13)27/h5-8,10-11H,3-4,9H2,1-2H3,(H,28,29)(H2,18,20,22)(H2,19,21,23)/t10-,11-/m1/s1

InChI Key

CXPWEMMTYARWDW-GHMZBOCLSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O[C@H](C)CN3C=NC4=C(N=CN=C43)N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC(C)CN3C=NC4=C(N=CN=C43)N

Origin of Product

United States

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